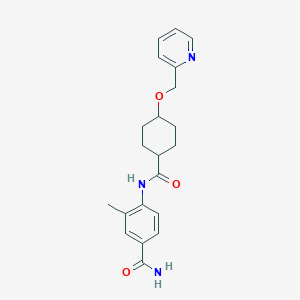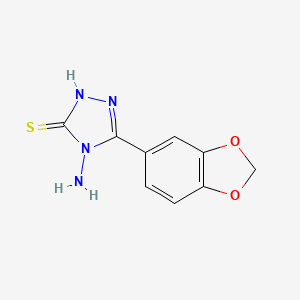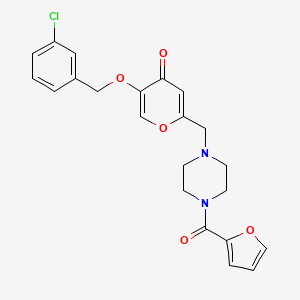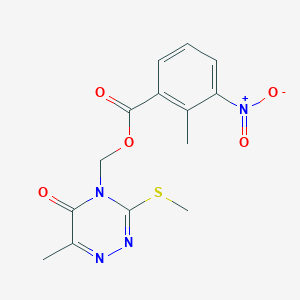
Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural motifs common in medicinal chemistry, including a pyridine ring, a thiazole ring, and an amide linkage . These motifs are often found in biologically active compounds, suggesting that this compound may have some pharmacological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its aromatic rings and the steric hindrance of its substituents. The presence of the pyridine and thiazole rings suggests that the compound may have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide linkage could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Evaluation
Research on benzothiazole derivatives and their synthesis methods demonstrates the importance of these compounds in developing new therapeutic agents. One study details the microwave-assisted synthesis of novel benzothiazole derivatives, highlighting their potential antibacterial, antioxidant, and antitubercular activities. These findings suggest that similar compounds, including Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate, could have significant applications in medicinal chemistry and drug discovery (Bhoi et al., 2016).
Insecticidal Assessment
Another study focuses on the synthesis of heterocycles incorporating a thiadiazole moiety and their insecticidal efficacy against the cotton leafworm. This research underscores the potential of heterocyclic compounds in developing new insecticides, suggesting that this compound could also find applications in agriculture and pest control (Fadda et al., 2017).
Anticancer Activity
A study on the synthesis of thiazolo[3,2-a]pyridines via a multicomponent reaction presents one compound with promising anticancer activity. This highlights the role of such heterocyclic compounds in cancer research, potentially offering new avenues for the development of anticancer drugs. This compound may thus contribute to ongoing efforts in oncology (Altuğ et al., 2011).
Antimicrobial Activities
The synthesis and evaluation of benzothiazole derivatives for their biological activity, including antimicrobial properties, is another area of interest. Such research underscores the potential use of these compounds in combating microbial infections, suggesting that this compound could also be explored for its antimicrobial efficacy (Jebur et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and ion channels involved in various physiological processes .
Mode of Action
Thiazole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways . For instance, they can bind to their targets, altering their conformation and function . This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways . For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine . They can also affect metabolic pathways, such as those involved in the release of energy from carbohydrates .
Pharmacokinetics
Thiazole derivatives, which share structural similarities with this compound, are known to have diverse pharmacokinetic properties . For instance, they can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes .
Result of Action
Thiazole derivatives, which share structural similarities with this compound, have been found to have a variety of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives . For instance, they can affect the compound’s solubility, stability, and interaction with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-3-32-24(31)16-6-8-18(9-7-16)27-20(30)14-33-21-11-10-19(28-29-21)22-15(2)26-23(34-22)17-5-4-12-25-13-17/h4-13H,3,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTOFPGXGQRLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)



![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2775015.png)

![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2775020.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2775021.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2775022.png)